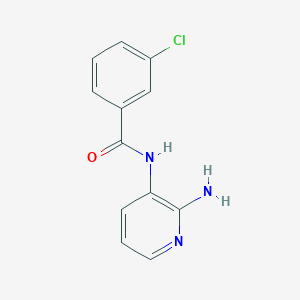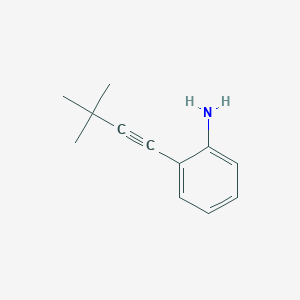
2-(3,3-Dimethylbut-1-yn-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Dimethylbut-1-yn-1-yl)aniline is an organic compound with the molecular formula C12H15N. It is characterized by the presence of an aniline group attached to a 3,3-dimethylbut-1-yn-1-yl substituent.
Métodos De Preparación
The synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)aniline typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general synthetic route can be outlined as follows:
Starting Materials: Aniline and 3,3-dimethylbut-1-yne.
Catalysts and Reagents: Palladium catalyst (e.g., Pd(PPh3)4), copper(I) iodide (CuI), and a base such as triethylamine.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 60-80°C) for several hours.
The reaction proceeds as follows:
Aniline+3,3-Dimethylbut-1-ynePd(PPh3)4,CuI, Et3Nthis compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts .
Análisis De Reacciones Químicas
2-(3,3-Dimethylbut-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with palladium catalysts for reduction, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(3,3-Dimethylbut-1-yn-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(3,3-Dimethylbut-1-yn-1-yl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development .
Comparación Con Compuestos Similares
2-(3,3-Dimethylbut-1-yn-1-yl)aniline can be compared with other similar compounds, such as:
2-(3,3-Dimethylbut-1-yn-1-yl)phenol: Similar structure but with a hydroxyl group instead of an amino group.
2-(3,3-Dimethylbut-1-yn-1-yl)benzene: Lacks the amino group, making it less reactive in certain chemical reactions.
2-(3,3-Dimethylbut-1-yn-1-yl)benzoic acid: Contains a carboxyl group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of aniline and alkyne functionalities, providing a versatile scaffold for various chemical transformations and applications .
Propiedades
Número CAS |
116491-51-1 |
|---|---|
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
2-(3,3-dimethylbut-1-ynyl)aniline |
InChI |
InChI=1S/C12H15N/c1-12(2,3)9-8-10-6-4-5-7-11(10)13/h4-7H,13H2,1-3H3 |
Clave InChI |
SMULJKWKGCGBMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CC1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis{4-[(4-butoxybenzoyl)oxy]phenyl} nonanedioate](/img/structure/B14298411.png)
![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
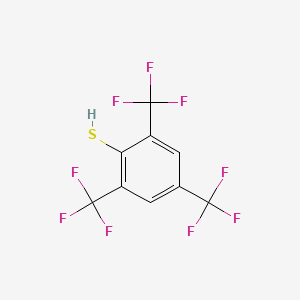
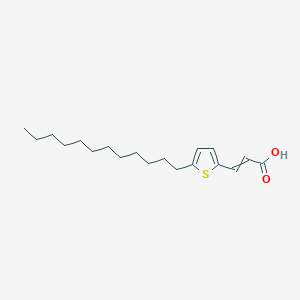
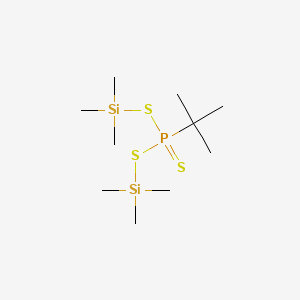
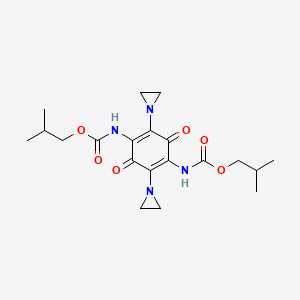
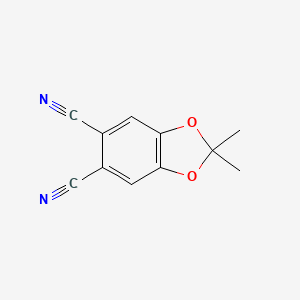

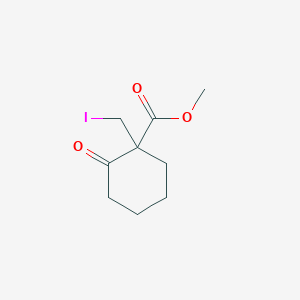
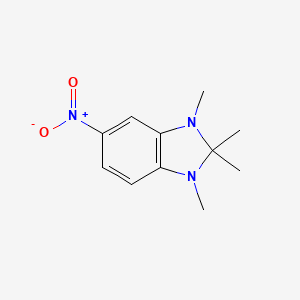
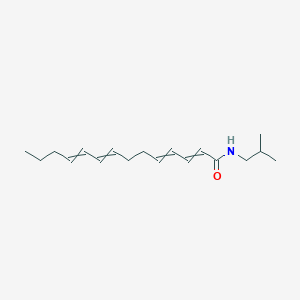
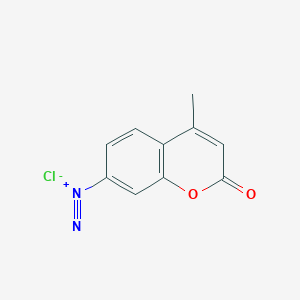
![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
